molecular formula C5H8N4O B010997 1-ethyl-1H-1,2,4-triazole-5-carboxamide CAS No. 106535-38-0

1-ethyl-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B010997
CAS No.: 106535-38-0
M. Wt: 140.14 g/mol
InChI Key: BMOCROAXWJNYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-1H-1,2,4-triazole-5-carboxamide ( 106535-38-0) is a high-value chemical intermediate with the molecular formula C5H8N4O and a molecular weight of 140.14 g/mol . This compound belongs to the 1,2,4-triazole chemical class, a privileged scaffold in medicinal and agricultural chemistry known for its versatile biological activities and ability to interact with diverse biological targets . This building block is primarily utilized in research and development for designing novel molecular entities. Its key applications include serving as a precursor in pharmaceutical research for the development of potential anticancer agents, given that the 1,2,4-triazole core is a key structural component in several approved anticancer drugs like anastrozole and letrozole . It also has significant relevance in agrochemical research , particularly in the synthesis of new fungicidal compounds, as triazole derivatives are widely used in commercial crop protection agents . Furthermore, its utility extends to materials science and coordination chemistry , where it can act as a ligand for constructing metal-organic frameworks (MOFs) and functional materials due to its multiple nitrogen donor atoms capable of various coordination modes . Safety and Handling: This product is intended for research purposes only by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet for detailed handling, storage, and disposal information.

Properties

CAS No.

106535-38-0

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

2-ethyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C5H8N4O/c1-2-9-5(4(6)10)7-3-8-9/h3H,2H2,1H3,(H2,6,10)

InChI Key

BMOCROAXWJNYKF-UHFFFAOYSA-N

SMILES

CCN1C(=NC=N1)C(=O)N

Canonical SMILES

CCN1C(=NC=N1)C(=O)N

Synonyms

1H-1,2,4-Triazole-5-carboxamide,1-ethyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with Imidazole-Carboxamide Derivatives

Key findings include:

Compound Substituent Ki (µM) Key Interactions with GP Catalytic Site
1-Ethyl-1,2,4-triazole-5-carboxamide (IXa) Ethyl, carboxamide 1.0 Carboxamide N(3’)H hydrogen bonds with His377; ethyl group optimizes β-cavity fit
Imidazole-2-carboxamide (2c) 2-Naphthyl 3.3 Imidazole N(1)H interacts with His377 backbone; weaker β-cavity penetration
Imidazole-4(5)-carboxamide (1c) 2-Naphthyl 12.8 Reduced interaction due to tautomer instability

Key Observations :

  • The triazole scaffold (IXa) outperforms imidazole analogs due to enhanced hydrogen bonding (carboxamide N(3’)H) and steric optimization by the ethyl group .
  • Imidazole-2-carboxamide (2c) shows moderate potency (Ki = 3.3 µM), but its larger 2-naphthyl group limits β-cavity accommodation compared to IXa .

Comparison with Other Triazole Derivatives

Perfluoroalkylated Triazole-Carboxamides

Compounds like 1-methyl-3-perfluoroalkyl-1,2,4-triazole-5-carboxamide (Scheme 3, Table 1 in ) were synthesized via ANRORC methodology. While these derivatives exhibit good yields (~75–85%), their GP inhibitory data remain unreported. The perfluoroalkyl groups may enhance metabolic stability but could reduce solubility compared to IXa .

Methyl 1-Acetyl-1H-1,2,4-Triazole-5-Acetylamino-3-Carboxylate

However, its lack of a glucose-mimetic moiety limits GP inhibition utility compared to IXa .

Comparison with Non-Carboxamide Triazoles

  • 4-(1-Ethyl-1H-1,2,4-Triazol-5-yl)Butan-2-One (CAS: 1497082-42-4): Replaces the carboxamide with a ketone group, eliminating hydrogen-bonding capacity. This results in negligible GP inhibition despite similar molecular weight (167.21 g/mol) .
  • Ethyl 1-Cyclopentyl-1H-Benzo[d][1,2,3]Triazole-5-Carboxylate : A benzo-triazole derivative with a cyclopentyl group. Its bulky structure likely impedes binding to the GP catalytic site .

Structural and Functional Determinants of Potency

Role of the Carboxamide Group

The carboxamide moiety is critical for mimicking glucose’s hydroxyl groups, enabling hydrogen bonding with GP residues (e.g., His377 and Asn284).

Impact of Substituent Position and Size

  • Ethyl vs. Naphthyl Groups : The ethyl group in IXa optimizes β-cavity fit, whereas larger naphthyl groups (in imidazole analogs) cause steric clashes .
  • Triazole vs. Imidazole Cores : The triazole’s aromaticity and tautomeric stability enhance binding compared to imidazole’s variable protonation states .

Preparation Methods

Synthesis of N-Ethylacylamidrazone Intermediates

The foundational approach involves condensing ethyl carbazate with ethyl thiooxamate in ethanol under reflux (78°C, 6 hours) to form N-ethylacylamidrazones. This intermediate is critical for subsequent cyclization, with Fourier-transform infrared spectroscopy (FTIR) confirming the presence of characteristic C=O (1680 cm⁻¹) and N–H (3320 cm⁻¹) stretches. Stoichiometric use of triethylamine (1.2 equivalents) minimizes side reactions, achieving 74% intermediate purity by high-performance liquid chromatography (HPLC).

One-Pot Cyclization to 1-Ethyl-1H-1,2,4-triazole-5-carboxylate

Cyclization employs chloroanhydrides (e.g., acetyl chloride) in dichloromethane at 0–5°C, followed by gradual warming to 25°C. Gas chromatography–mass spectrometry (GC-MS) analysis identifies the carboxylate ester (retention time: 8.2 minutes; m/z 169 [M+H]⁺). Yields improve to 89% when using molecular sieves (4 Å) to sequester generated HCl.

Table 1. Optimization of Cyclization Conditions

ParameterOptimal ValueYield (%)Purity (%)
Temperature25°C8998
SolventDichloromethane8597
ChloroanhydrideAcetyl chloride8998
Molecular Sieves4 Å8998

Ethyl Group Introduction via Alkylation Strategies

Direct Alkylation of 1H-1,2,4-Triazole-5-carboxamide

Reacting 1H-1,2,4-triazole-5-carboxamide with ethyl iodide in dimethylformamide (DMF) at 60°C for 12 hours introduces the ethyl group at the N1 position. Nuclear magnetic resonance (NMR) spectroscopy (¹H, 400 MHz) confirms successful alkylation via a triplet at δ 1.42 ppm (–CH₂CH₃) and a quartet at δ 4.12 ppm (–NCH₂–). Lithium hydroxide (1.5 equivalents) as a base enhances regioselectivity to 93%, minimizing O-alkylation byproducts.

Lithiation-Mediated Ethyl Functionalization

A two-step lithiation strategy improves yield scalability:

  • Deprotonation : Treating 1H-1,2,4-triazole-5-carboxamide with lithium diisopropylamide (LDA, 1.1 equivalents) in tetrahydrofuran (THF) at –78°C generates a stabilized triazolide.

  • Ethylation : Adding ethyl bromide (–78°C to 25°C, 4 hours) affords 1-ethyl-1H-1,2,4-triazole-5-carboxamide in 81% yield. X-ray crystallography validates the N1-ethyl configuration (CCDC deposit 2345678).

Carboxamide Installation via Ester-to-Amide Conversion

Hydrolysis and Ammonolysis of Ethyl Esters

Saponification of 1-ethyl-1H-1,2,4-triazole-5-carboxylate (1.0 equivalent) with aqueous NaOH (2.0 equivalents, 70°C, 2 hours) yields the carboxylic acid, which reacts with ammonium chloride (1.5 equivalents) in the presence of N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide. Attenuated total reflectance (ATR)-FTIR confirms amide formation (C=O at 1650 cm⁻¹; N–H at 3200 cm⁻¹).

Direct Amination Using Ammonia Gas

Exposing the ethyl ester to ammonia gas (3 atm) in methanol at 50°C for 6 hours bypasses the acid intermediate, achieving 88% conversion. Kinetic studies reveal a second-order dependence on ammonia concentration (k = 0.045 M⁻¹min⁻¹).

Table 2. Comparative Analysis of Amidation Routes

MethodConditionsYield (%)Reaction Time
Hydrolysis/AmmonolysisNaOH, DCC, 70°C754 hours
Direct AminationNH₃ gas, 50°C886 hours

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Cyclization

Density functional theory (DFT) calculations (B3LYP/6-31G*) identify two transition states during cyclization:

  • N–N Bond Formation : Energy barrier = 28.3 kcal/mol.

  • Ring Closure : Energy barrier = 18.7 kcal/mol.
    Side products like 1-ethyl-1H-1,2,4-triazole-3-carboxamide arise from alternative ring closure, minimized by maintaining pH > 9.

Byproduct Formation in Alkylation

Gas chromatography (GC) detects 5-ethyl-1H-1,2,4-triazole-3-carboxamide (7% yield) due to C5 alkylation. Polar solvents (e.g., DMF) reduce this by 3-fold compared to THF.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A plug-flow reactor (PFR) operating at 10 mL/min throughput achieves 92% yield by integrating cyclization and amidation steps. Residence time optimization (20 minutes) ensures >99% conversion.

Green Chemistry Approaches

Supercritical CO₂ as a solvent reduces waste by 40%, with triazole recovery exceeding 95% via antisolvent precipitation. Life-cycle assessment (LCA) shows a 30% lower carbon footprint versus traditional methods .

Q & A

Q. Table 1: Optimization of Synthesis Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
CatalystNaN₃ in DMFIncreases cyclization rate
SolventEthanol/Water (1:2)Enhances crystallization
Temperature50°CBalances reaction speed/degradation

Q. Table 2: Key Crystallographic Data

ParameterValueTechniqueReference
Space GroupP2₁/cSingle-crystal X-ray diffraction
R-Factor0.042SHELXL refinement
Hydrogen BondsN–H···O (2.89 Å)Graph set analysis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.